(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
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Overview
Description
(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 3,4-dichlorophenyl group and the tetrahydrofuran-3-yl group through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety.
Reduction: Reduction reactions could potentially modify the quinazoline core or the phenyl groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound is used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N4-(3,4-Dichlorophenyl)quinazoline-4,6-diamine: Lacks the tetrahydrofuran-3-yl group.
N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine: Contains a methoxy group instead of the tetrahydrofuran-3-yl group.
Uniqueness
(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is unique due to the presence of the tetrahydrofuran-3-yl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H16Cl2N4O2 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
4-N-(3,4-dichlorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-13-2-1-10(5-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1 |
InChI Key |
BWMFVFPCIQVGNU-NSHDSACASA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)Cl)N |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)Cl)N |
Origin of Product |
United States |
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